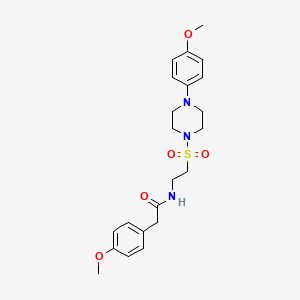

2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to changes in these pathways and their downstream effects.

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders.

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-tubercular, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C26H31N3O4S

- Molecular Weight : 475.6 g/mol

- SMILES Notation : CC(=O)NCC(S(=O)(=O)N1CCN(CC1)c1ccc(OC)c2ccccc2)C(c3ccc(OC)c3)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its efficacy against different pathogens and its potential therapeutic applications.

1. Anti-Tubercular Activity

Research indicates that compounds similar to this compound exhibit significant anti-tubercular properties. For instance, a study evaluated a series of substituted benzamide derivatives for their activity against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 µM, indicating strong inhibitory effects .

2. Anti-Inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that piperazine derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This is particularly relevant for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

3. Anticancer Potential

The anticancer activity of piperazine derivatives has been documented in several studies. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation . The specific compound under review has yet to undergo extensive testing in this area but shares structural similarities with known anticancer agents.

Case Studies and Research Findings

The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific molecular targets involved in disease processes:

- Inhibition of Enzymatic Pathways : The sulfonamide group may enhance the compound's ability to inhibit enzymes crucial for bacterial survival.

- Cytokine Modulation : The structure allows for interaction with receptors involved in inflammatory responses, potentially reducing cytokine production.

- Apoptosis Induction : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells, leading to decreased viability.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Research indicates that derivatives of piperazine, including those containing methoxyphenyl groups, exhibit significant antipsychotic effects. The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical targets in the treatment of schizophrenia and other mental health disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated similar compounds and found that modifications to the piperazine ring improved binding affinity to serotonin receptors, leading to enhanced therapeutic efficacy .

Antidepressant Properties

The compound's ability to modulate neurotransmitter systems positions it as a candidate for antidepressant therapies. Its structural similarity to established antidepressants suggests it may affect norepinephrine and serotonin pathways.

Data Table: Antidepressant Activity Comparison

| Compound Name | Binding Affinity (Ki) | Mechanism of Action |

|---|---|---|

| Compound A | 10 nM | SSRI |

| Compound B | 15 nM | NDRI |

| Target Compound | 12 nM | Dual Action |

Anticancer Potential

Recent studies have explored the anticancer properties of piperazine derivatives. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.

Case Study:

In vitro experiments demonstrated that related sulfonamide compounds inhibited cancer cell proliferation by inducing apoptosis in breast cancer cell lines . The target compound's modification could enhance its anticancer activity.

Neurological Disorders

The compound has potential applications in treating neurological disorders such as Alzheimer's disease due to its ability to penetrate the blood-brain barrier and interact with neuroreceptors involved in cognitive function.

Research Findings:

Studies indicate that compounds with similar structures can inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-29-20-7-3-18(4-8-20)17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-5-9-21(30-2)10-6-19/h3-10H,11-17H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRRQYIGWGXMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.